molecular formula C9H13NO B12879074 5-Cyclopropyl-3-ethyl-4-methylisoxazole

5-Cyclopropyl-3-ethyl-4-methylisoxazole

Cat. No.: B12879074
M. Wt: 151.21 g/mol
InChI Key: AADGZSSWKURJDB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-ethyl-4-methylisoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been reported to enhance the yield and reduce the reaction time .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Cyclopropyl-3-ethyl-4-methylisoxazole include other isoxazole derivatives, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds share the isoxazole core structure but differ in their substituents and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of cyclopropyl, ethyl, and methyl substituents. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable addition to the isoxazole family .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclopropyl-3-ethyl-4-methyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-8-6(2)9(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

AADGZSSWKURJDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C)C2CC2

Origin of Product

United States

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